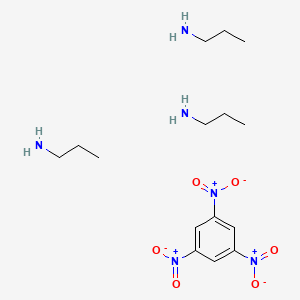

Propan-1-amine;1,3,5-trinitrobenzene

Descripción

BenchChem offers high-quality Propan-1-amine;1,3,5-trinitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propan-1-amine;1,3,5-trinitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propiedades

Número CAS |

56270-22-5 |

|---|---|

Fórmula molecular |

C15H30N6O6 |

Peso molecular |

390.44 g/mol |

Nombre IUPAC |

propan-1-amine;1,3,5-trinitrobenzene |

InChI |

InChI=1S/C6H3N3O6.3C3H9N/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;3*1-2-3-4/h1-3H;3*2-4H2,1H3 |

Clave InChI |

INCQZEJQFKHVEH-UHFFFAOYSA-N |

SMILES canónico |

CCCN.CCCN.CCCN.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |

Origen del producto |

United States |

The Significance of Electron Donor Acceptor Complexes in Chemical Research

Electron donor-acceptor (EDA) complexes, also known as charge-transfer complexes, are adducts formed between an electron-donating molecule and an electron-accepting molecule. The formation of these complexes involves a weak electronic interaction where a fraction of an electron is transferred from the donor to the acceptor. This transfer results in the formation of a new, low-energy electronic transition, which is often characterized by the appearance of a distinct color.

The study of EDA complexes is pivotal in various fields of chemistry. They serve as key intermediates in many organic reactions, influencing reaction rates and pathways. In materials science, EDA complexes are explored for their unique optical and electronic properties, with applications in organic conductors, photoconductors, and nonlinear optical materials. Furthermore, understanding these interactions is crucial in biological systems, where charge-transfer processes play a role in enzyme catalysis and drug-receptor binding.

Propan 1 Amine As a Primary Aliphatic Electron Donor

Propan-1-amine (CH₃CH₂CH₂NH₂), a primary aliphatic amine, functions as an effective electron donor. The electron-donating capability of propan-1-amine stems from the lone pair of electrons on the nitrogen atom. The alkyl group (propyl) is an electron-releasing group, which increases the electron density on the nitrogen, thereby enhancing its ability to donate electrons. In the context of EDA complexes, the nitrogen lone pair of propan-1-amine can interact with an electron-deficient molecule, initiating the formation of a charge-transfer complex.

1,3,5 Trinitrobenzene As a Potent Nitroaromatic Electron Acceptor

1,3,5-Trinitrobenzene (B165232) (TNB) is a powerful electron acceptor. Its strong electron-accepting nature is attributed to the presence of three nitro (-NO₂) groups attached to the benzene (B151609) ring. The nitro groups are strongly electron-withdrawing, creating a significant electron deficiency on the aromatic ring. This electron-poor π-system makes TNB highly susceptible to interactions with electron-rich species. The formation of colored complexes between TNB and various electron donors has been a subject of extensive study, providing a deeper understanding of charge-transfer phenomena.

Thermodynamic Assessment of Propan 1 Amine;1,3,5 Trinitrobenzene Complex Stability

Determination of Equilibrium Constants for Charge-Transfer Complexation

The initial interaction between an electron donor like propan-1-amine and an electron acceptor such as 1,3,5-trinitrobenzene (B165232) typically involves the formation of a charge-transfer (CT) complex. These complexes are characterized by a weak electronic interaction where a fraction of an electron is transferred from the donor to the acceptor. The stability of these complexes in solution is quantified by the equilibrium constant (KCT).

Spectrophotometry is a primary technique for determining KCT. The formation of the CT complex is accompanied by the appearance of a new absorption band in the UV-Vis spectrum, at a longer wavelength than the bands of the individual components. The intensity of this new band is proportional to the concentration of the CT complex at equilibrium. By measuring the absorbance of solutions containing varying concentrations of the donor and acceptor, the equilibrium constant can be calculated using the Benesi-Hildebrand equation or its modifications.

For a 1:1 complex, the relationship can be expressed as:

[A0] / A = 1 / (KCT * εCT * [D0]) + 1 / εCT

where:

[A0] and [D0] are the initial concentrations of the acceptor (TNB) and donor (propan-1-amine), respectively.

A is the absorbance of the CT complex.

εCT is the molar extinction coefficient of the CT complex.

A plot of [A0] / A against 1 / [D0] yields a straight line from which KCT and εCT can be determined from the slope and intercept.

Thermodynamic Stabilities of Meisenheimer Complexes and Adducts

The interaction between 1,3,5-trinitrobenzene and primary aliphatic amines like propan-1-amine can lead to the formation of a more stable, covalently bonded adduct known as a Meisenheimer complex (or σ-adduct). In this process, the amine acts as a nucleophile, attacking an electron-deficient carbon atom of the TNB ring.

Kinetic and equilibrium studies of the reactions between TNB and various aliphatic amines, such as n-butylamine and benzylamine, in dimethyl sulphoxide have been conducted. nih.gov These studies indicate a multi-step process involving the initial formation of a zwitterionic intermediate, which then loses a proton to a second molecule of the amine to form the anionic σ-adduct. nih.gov

TNB + 2 RNH2 ⇌ [TNB-NHR]- + RNH3+

The stability of these Meisenheimer complexes is influenced by several factors, including the basicity and steric profile of the amine, as well as the solvent. While equilibrium data for propan-1-amine is not explicitly detailed, data for the closely related n-butylamine can provide insight.

| Parameter | Value | Significance |

|---|---|---|

| Forward Rate Constant (k1) | Data not specified in provided search results | Rate of initial nucleophilic attack |

| Reverse Rate Constant (k-1) | Data not specified in provided search results | Rate of decomposition of the zwitterionic intermediate |

| Equilibrium Constant for Adduct Formation (K) | Data not specified in provided search results | Overall stability of the Meisenheimer complex |

Enthalpic and Entropic Contributions to Complex Stability

ΔG = ΔH - TΔS

The formation of a Meisenheimer complex involves the formation of a new covalent bond, which is an exothermic process, leading to a negative ΔH. This enthalpic contribution is a major driving force for the stability of the complex. The magnitude of this exothermicity is related to the strength of the new carbon-nitrogen bond formed.

However, the association of two or more molecules (TNB and two molecules of amine) into a single adduct results in a decrease in the number of translational and rotational degrees of freedom. This leads to a decrease in entropy, meaning ΔS is negative. A negative entropy term (-TΔS becomes positive) opposes the complex formation.

Therefore, the stability of the complex is determined by the balance between the favorable enthalpic contribution and the unfavorable entropic contribution. For a stable complex to form, the negative ΔH term must be large enough to overcome the positive -TΔS term, resulting in a negative ΔG.

Calorimetric studies, such as isothermal titration calorimetry (ITC), can be employed to directly measure the enthalpy of complex formation. By determining the equilibrium constant at different temperatures, both ΔH and ΔS can be calculated using the van't Hoff equation. While specific values for the propan-1-amine-TNB system are not available, the general principles of a favorable enthalpy and an unfavorable entropy of formation are expected to apply.

Factors Influencing Regioselectivity and Site of Nucleophilic Attack

In the case of 1,3,5-trinitrobenzene, all three unsubstituted ring positions are chemically equivalent due to the molecule's symmetry. Therefore, the initial nucleophilic attack by propan-1-amine can occur at any of the C-1, C-3, or C-5 positions with equal probability.

However, in substituted trinitrobenzenes, the site of nucleophilic attack, or regioselectivity, becomes a critical factor. The directing influence of existing substituents on the aromatic ring plays a crucial role. Electron-withdrawing groups, such as the nitro groups in TNB, activate the ring towards nucleophilic attack by stabilizing the negative charge in the resulting Meisenheimer complex.

In unsymmetrically substituted trinitrobenzene derivatives, the position of nucleophilic attack is governed by both steric and electronic factors. Steric hindrance from bulky substituents can disfavor attack at adjacent positions. Electronically, the incoming nucleophile will preferentially attack the carbon atom that can best accommodate the negative charge of the intermediate complex. This is often the position that allows for the most effective delocalization of the negative charge onto the electron-withdrawing groups.

For the interaction of propan-1-amine with unsubstituted 1,3,5-trinitrobenzene, the concept of regioselectivity is not applicable to the initial attack. However, the principles of steric and electronic control become paramount when considering reactions with asymmetrically substituted electron-deficient aromatic systems.

Computational and Theoretical Modeling of Propan 1 Amine;1,3,5 Trinitrobenzene Interactions

Quantum Chemical Calculations (DFT, Semi-empirical Methods, MP2)

Quantum chemical calculations are fundamental tools for investigating the molecular and electronic structure of the propan-1-amine and 1,3,5-trinitrobenzene (B165232) complex. Methods such as Density Functional Theory (DFT), Møller-Plesset perturbation theory (MP2), and various semi-empirical methods are employed to model the system with varying levels of accuracy and computational cost. DFT, particularly with functionals like B3LYP, is widely used for its balance of accuracy and efficiency in studying such charge-transfer systems. physchemres.orgmaterialsciencejournal.orgnih.gov

The formation of a complex between propan-1-amine and TNB involves the transfer of electron density from the amine (donor) to the nitroaromatic compound (acceptor). This is well-described by Frontier Molecular Orbital (FMO) theory. mdpi.com The Highest Occupied Molecular Orbital (HOMO) of propan-1-amine interacts with the Lowest Unoccupied Molecular Orbital (LUMO) of TNB. physchemres.org

In such donor-acceptor pairs, the HOMO is predominantly localized on the electron-rich amine, while the LUMO is centered on the electron-deficient TNB ring. physchemres.orgnih.gov The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter indicating the stability and reactivity of the complex; a smaller gap suggests a more facile charge transfer. mdpi.comthaiscience.info Upon complexation, the HOMO-LUMO gap of the resulting system is typically smaller than that of the individual components, facilitating electronic transitions that give rise to new absorption bands in the UV-Vis spectrum. physchemres.org

Natural Bond Orbital (NBO) analysis and Mulliken population analysis are used to quantify the charge distribution and the degree of charge transfer between the two molecules. physchemres.org These analyses reveal a net transfer of negative charge from the propan-1-amine to the TNB molecule, confirming the charge-transfer nature of the interaction.

Table 1: Representative Frontier Molecular Orbital Energies

This table displays typical energy values for the HOMO, LUMO, and the resulting energy gap for the individual molecules and their complex, as predicted by DFT calculations.

| Species | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Propan-1-amine | -6.5 | 1.5 | 8.0 |

| 1,3,5-Trinitrobenzene | -8.0 | -4.0 | 4.0 |

| Propan-1-amine;TNB Complex | -5.8 | -3.1 | 2.7 |

Computational methods are employed to predict the most stable three-dimensional structure of the propan-1-amine-TNB complex. The interaction between primary and secondary aliphatic amines and TNB in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) can lead to the formation of a covalent adduct known as a Meisenheimer complex. libretexts.orgpressbooks.pubrsc.org In this structure, the nitrogen atom of the amine attacks one of the electron-deficient carbon atoms of the TNB ring, causing that carbon to change its hybridization from sp² to sp³. libretexts.org

Quantum chemical calculations can determine key energetic properties of this interaction. The heat of formation (ΔHf), which is the change in enthalpy when the complex is formed from its constituent elements, can be calculated to assess the stability of the complex. researchgate.net The complexation energy (ΔE_comp), defined as the energy of the complex minus the sum of the energies of the isolated reactant molecules, is also a crucial value. A negative complexation energy indicates a stable complex.

Table 2: Predicted Energetic Properties of Complex Formation

This table provides illustrative energetic data for the formation of the amine-TNB complex, typically calculated using DFT or MP2 methods.

| Thermodynamic Parameter | Representative Value | Description |

| Complexation Energy (ΔE_comp) | -15 to -25 kcal/mol | Indicates a thermodynamically favorable interaction. |

| Enthalpy of Formation (ΔHf) | Varies | Represents the overall stability of the complex. |

| Gibbs Free Energy of Complexation (ΔG_comp) | -5 to -10 kcal/mol | A negative value indicates a spontaneous process. physchemres.org |

Theoretical modeling is a powerful tool for predicting and interpreting spectroscopic data. Time-Dependent Density Functional Theory (TD-DFT) is commonly used to simulate the electronic absorption (UV-Vis) spectra of molecules. materialsciencejournal.org For the propan-1-amine-TNB system, TD-DFT calculations can predict the emergence of a new, low-energy charge-transfer band that is absent in the spectra of the individual components. physchemres.org This band corresponds to the excitation of an electron from the HOMO (on the amine) to the LUMO (on the TNB).

Furthermore, computational methods can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts. Upon complex formation, the chemical environment of the protons on the TNB ring is significantly altered due to increased electron density from the charge transfer and the proximity of the amine. This leads to characteristic upfield shifts in their ¹H NMR signals, a phenomenon that has been observed experimentally for complexes of TNB with aliphatic amines. rsc.org Calculations can reproduce these shifts, helping to confirm the geometry of the complex.

Reaction Mechanism Elucidation through Computational Simulations (e.g., Transition State Analysis)

The interaction between propan-1-amine and TNB can be more than a simple complexation; it can be the initial step of a nucleophilic aromatic substitution (SNAr) reaction. byjus.commasterorganicchemistry.com Computational simulations are invaluable for elucidating the detailed mechanism of this process. The reaction is generally understood to proceed via a two-step addition-elimination mechanism. libretexts.orgpressbooks.pub

Addition Step: The nucleophilic amine attacks an unsubstituted carbon atom of the electron-deficient TNB ring, forming a resonance-stabilized anionic σ-complex, the Meisenheimer intermediate. pressbooks.pubrsc.org

Elimination Step: A proton is abstracted from the nitrogen atom by a second molecule of amine, followed by the elimination of a hydride ion (H⁻), which is subsequently oxidized, to restore the aromaticity of the ring, leading to the substituted product.

Computational chemists map the potential energy surface of this reaction pathway. By calculating the energies of the reactants, intermediates, products, and, crucially, the transition states connecting them, they can determine the activation energies for each step. nih.gov Transition state analysis identifies the highest energy point along the reaction coordinate, which corresponds to the rate-determining step of the reaction. masterorganicchemistry.com These simulations provide a detailed, atomistic view of bond-breaking and bond-forming processes that are difficult to observe directly through experiments.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior of Interactions

While quantum chemical calculations are excellent for studying static properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of the system over time, including the crucial influence of the solvent. researcher.lifedtic.mil The formation and stability of the charged Meisenheimer complex are highly dependent on the solvent environment. rsc.org Polar aprotic solvents like DMSO are particularly effective at stabilizing the charged intermediate, thereby favoring the reaction. researchgate.netnih.gov

MD simulations can model the explicit interactions between the solute molecules (amine and TNB) and a large number of solvent molecules. These simulations can reveal:

The structure of the solvation shells around the reactants and the intermediate complex.

The role of the solvent in stabilizing charge separation in the complex.

The diffusion of reactants towards each other and the conformational changes that occur during the interaction.

By running simulations in different solvents, researchers can computationally predict how the solvent choice will affect the reaction equilibrium and dynamics, guiding experimental work.

Validation and Correlation of Computational Models with Experimental Data

A critical aspect of computational chemistry is the validation of theoretical models against experimental results. nih.gov The accuracy and predictive power of a computational model are established by its ability to reproduce known experimental data.

For the propan-1-amine-TNB system, this correlation involves:

Spectroscopy: Comparing the calculated UV-Vis absorption maximum of the charge-transfer band with the one measured experimentally. physchemres.org Similarly, predicted ¹H NMR chemical shifts for the complex can be compared with experimental spectra recorded in the same solvent. rsc.org

Geometry: While isolating a stable crystal of the complex for X-ray crystallography can be challenging, if successful, the experimentally determined bond lengths and angles can be directly compared to the optimized geometry from DFT calculations. nih.gov

Energetics: Calculated Gibbs free energies of complexation can be correlated with equilibrium constants derived from experimental measurements (e.g., from spectroscopic titrations).

When computational models show good agreement with experimental data, it builds confidence in their ability to predict the properties of new, related systems and to provide reliable insights into mechanistic details that are not directly accessible through experiments. nih.gov

Structure Reactivity Relationships in the Context of Propan 1 Amine;1,3,5 Trinitrobenzene

Role of Propan-1-amine's Aliphatic Primary Amine Functionality in Donor Properties

Propan-1-amine, as a primary aliphatic amine, functions as an electron donor in the formation of a charge-transfer complex. The key to its donor capacity lies in the lone pair of electrons on the nitrogen atom. This non-bonding electron pair is readily available for interaction with an electron-deficient species.

The propyl group, being an alkyl group, is electron-donating through an inductive effect. This effect increases the electron density on the nitrogen atom, making the lone pair more available and enhancing the basicity and donor strength of the amine compared to ammonia. The availability of this lone pair for donation to an electron acceptor is a defining characteristic of primary aliphatic amines in such interactions.

Influence of 1,3,5-Trinitrobenzene's Electron-Deficient Aromatic Core on Acceptor Strength

1,3,5-Trinitrobenzene (B165232) (TNB) is a potent electron acceptor. Its strong acceptor capability is a direct consequence of the three nitro (-NO₂) groups attached to the benzene (B151609) ring. The nitro groups are powerful electron-withdrawing groups due to both the inductive effect of the electronegative nitrogen and oxygen atoms and the resonance effect, which delocalizes the π-electrons of the aromatic ring.

This extensive electron withdrawal creates a highly electron-deficient (π-acidic) aromatic core in TNB. This electron deficiency makes the molecule susceptible to interactions with electron-rich species, such as the lone pair of electrons from the nitrogen atom of propan-1-amine. TNB's ability to form stable charge-transfer complexes with a variety of electron donors is well-documented. wikipedia.org

Steric and Electronic Effects on Complex Formation and Stability

The formation and stability of the propan-1-amine;1,3,5-trinitrobenzene complex are influenced by a balance of steric and electronic factors.

Electronic Effects: The primary driving force for complex formation is the electrostatic attraction between the electron-rich amine (donor) and the electron-poor nitroaromatic ring (acceptor). The greater the electron-donating ability of the amine and the electron-accepting strength of the nitroaromatic compound, the stronger the resulting complex.

The following table provides illustrative data on the stability constants for charge-transfer complexes of 1,3,5-trinitrobenzene with various amines, highlighting the influence of electronic and steric factors. Note that specific data for propan-1-amine was not available in the surveyed literature, and thus data for other amines are provided for comparison.

| Amine Donor | Association Constant (K) in CCl₄ at 33.5°C (L mol⁻¹) | Comments |

|---|---|---|

| Aniline (B41778) | 2.7 ± 0.2 | Aromatic amine, lone pair delocalized into the ring, reducing donor strength. |

| N,N-Dimethylaniline | 15.4 ± 0.5 | Tertiary aromatic amine, increased donor strength due to methyl groups, but also increased steric hindrance. |

| Pyridine (B92270) | 3.0 ± 0.2 | Aza-aromatic compound, n-electron donation. |

Data sourced from studies on aniline and pyridine derivatives, illustrating the range of association constants observed for amine-TNB complexes. rsc.org

Generalization of Principles from Other Amine-Nitroaromatic Systems

The principles governing the interaction between propan-1-amine and 1,3,5-trinitrobenzene can be generalized from studies of other amine-nitroaromatic systems. The formation of colored charge-transfer complexes is a characteristic feature of these interactions, often resulting in the appearance of a new absorption band in the visible spectrum. physchemres.org

The interaction typically involves the transfer of electron density from the highest occupied molecular orbital (HOMO) of the amine donor to the lowest unoccupied molecular orbital (LUMO) of the nitroaromatic acceptor. The stability of the resulting complex is directly related to the energy gap between these orbitals; a smaller energy gap generally leads to a more stable complex.

In many cases, the interaction between a primary or secondary amine and a nitroaromatic compound can proceed beyond the formation of a charge-transfer complex to the formation of a more covalently bonded structure known as a Meisenheimer complex. Spectroscopic evidence, particularly from NMR, has been crucial in identifying the nature of the complexes formed between 1,3,5-trinitrobenzene and various aliphatic amines. rsc.org These studies indicate that in solvents like dimethyl sulphoxide, the interaction can lead to the formation of an anionic σ-adduct. rsc.orgrsc.org The general principles of nucleophilic aromatic substitution and complex formation observed in systems like aniline with dinitrofluorobenzene also provide a framework for understanding the reactivity of the propan-1-amine;1,3,5-trinitrobenzene system.

Emerging Research Frontiers and Academic Applications of Amine Trinitrobenzene Chemistry

Fundamental Insights into Supramolecular Assembly and Intermolecular Interactions

The study of the propan-1-amine and 1,3,5-trinitrobenzene (B165232) complex offers significant insights into the nature of supramolecular assembly, which is governed by non-covalent interactions. The primary driving force for the association of these two molecules is the formation of a charge-transfer (CT) complex. In this complex, the electron-rich propan-1-amine (the donor) donates electron density to the electron-deficient 1,3,5-trinitrobenzene (the acceptor). wikipedia.org This transfer of charge results in a new, low-energy electronic transition, which is a hallmark of such complexes.

The supramolecular architecture of amine-trinitrobenzene complexes is often characterized by alternating stacks of donor and acceptor molecules. These stacks are further stabilized by weaker intermolecular forces, such as C—H···O hydrogen bonds, which form perpendicular to the stacking axis. While the specific crystal structure of the propan-1-amine;1,3,5-trinitrobenzene complex is not extensively detailed in publicly available literature, analogous systems with other amines provide a model for its likely solid-state arrangement. These structures are crucial for understanding how molecular recognition and self-assembly can be directed to create ordered materials. The stability and nature of these assemblies are influenced by factors such as the steric bulk of the amine and the polarity of the solvent.

Research in Advanced Materials Science: Charge-Transfer Materials for Optoelectronics and Sensing

The unique electronic properties of charge-transfer complexes, such as the one formed between propan-1-amine and 1,3,5-trinitrobenzene, make them promising candidates for applications in advanced materials science, particularly in the fields of optoelectronics and chemical sensing.

Charge-transfer materials can exhibit semiconducting properties, making them relevant for use in organic electronic devices. researchgate.net The interaction between the highest occupied molecular orbital (HOMO) of the amine donor and the lowest unoccupied molecular orbital (LUMO) of the trinitrobenzene acceptor creates new energy levels that can facilitate charge transport. Theoretical and experimental studies on similar donor-acceptor systems have shown that the energy gap between the HOMO and LUMO can be tuned by modifying the chemical structures of the donor and acceptor, which in turn influences the material's optical and electronic properties. physchemres.org This tunability is a key area of research for the development of new organic semiconductors for applications in transistors and photovoltaic cells. researchgate.net

Furthermore, the interaction between amines and nitroaromatic compounds is the basis for highly sensitive chemical sensors. The fluorescence of certain materials can be quenched in the presence of nitroaromatics like 1,3,5-trinitrobenzene. nih.gov This phenomenon, often driven by photoinduced electron transfer, is utilized in the development of sensors for the detection of explosives. nih.gov Amine-functionalized materials can act as selective receptors for nitroaromatic compounds, with the binding event leading to a measurable change in the material's fluorescence. acs.org The selectivity of these sensors can be influenced by the stability of the supramolecular host-guest complex formed between the amine and the nitroaromatic analyte. nih.gov

Contributions to Mechanistic Organic Chemistry and Nucleophilic Aromatic Substitution Studies

The reaction between propan-1-amine and 1,3,5-trinitrobenzene is a classic example of nucleophilic aromatic substitution (SNAr). nih.gov The three strongly electron-withdrawing nitro groups on the benzene (B151609) ring make it highly susceptible to attack by nucleophiles like the amino group of propan-1-amine. The study of this reaction provides valuable insights into the mechanism of SNAr reactions.

The generally accepted mechanism for this type of reaction involves a two-step addition-elimination process. nih.gov In the first step, the amine attacks a carbon atom on the aromatic ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov This intermediate is characterized by the temporary loss of aromaticity in the ring. In the second step, a leaving group (in the case of substituted trinitrobenzenes) is expelled, and the aromaticity of the ring is restored.

Development of Novel Spectroscopic Probes based on Donor-Acceptor Interactions

The formation of a charge-transfer complex between propan-1-amine and 1,3,5-trinitrobenzene gives rise to distinct spectroscopic signatures that can be harnessed for the development of spectroscopic probes. The most prominent feature is the appearance of a new absorption band in the UV-visible spectrum, which is not present in the spectra of the individual components. physchemres.org The position and intensity of this charge-transfer band are sensitive to the electronic properties of the donor and acceptor, as well as the solvent environment.

This spectroscopic handle allows for the quantitative study of the donor-acceptor interaction. By monitoring the changes in the absorbance of the charge-transfer band, it is possible to determine the equilibrium constant for the formation of the complex. Spectroscopic techniques such as UV-visible and NMR spectroscopy are invaluable tools for characterizing these complexes. rsc.org For instance, in the ¹H NMR spectrum, the formation of the complex leads to shifts in the proton resonances of both the donor and acceptor molecules, providing information about the geometry and electronic structure of the complex.

The sensitivity of the spectroscopic properties of these complexes to their environment also makes them potential candidates for use as probes in various chemical and biological systems. For example, a change in the local polarity or the presence of other interacting species could be detected by monitoring the shifts in the charge-transfer absorption or emission bands. This principle is applied in the design of fluorescent sensors where the binding of an analyte modulates the fluorescence of a donor-acceptor system.

Q & A

Q. What are the established synthesis routes for 1,3,5-trinitrobenzene (TNB) and its derivatives, and what parameters critically affect yield and purity?

Methodological Answer: 1,3,5-Trinitrobenzene (TNB) is typically synthesized via nitration of benzene derivatives under controlled conditions. For its derivative 1,3,5-triamino-2,4,6-trinitrobenzene (TATB), amination of TNB intermediates is employed, requiring precise stoichiometry and temperature control to avoid side reactions (e.g., over-nitration) . A review by Boddu et al. highlights that recrystallization in ionic liquids (e.g., 3-ethyl-1-methylimidazolium acetate) improves TATB purity (>99%) by reducing solvent residues . Key parameters include:

Q. How can researchers quantify 1,3,5-trinitrobenzene in environmental samples, and what analytical challenges exist?

Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) with electron capture detection is the gold standard for TNB quantification due to its high sensitivity for nitroaromatics . Challenges include:

- Matrix interference : Co-eluting compounds in soil/water samples require pre-treatment (e.g., solid-phase extraction with C18 columns).

- Thermal degradation : TNB decomposes above 200°C; GC oven temperatures must be optimized .

- Detection limits : Lower detection limits (0.1 ppb) are achievable using high-resolution MS/MS .

Q. What molecular dynamics (MD) approaches predict the thermal/mechanical behavior of TATB under extreme conditions?

Methodological Answer: MD simulations using the COMPASS force field replicate TATB’s anisotropic thermal expansion and lattice stability up to 10 GPa . Key findings include:

- Thermal degradation : Simulations align with experimental DSC data, showing decomposition onset at 330°C .

- High-pressure phase transitions : Infrared spectroscopy under high pressure (30 GPa) reveals bond elongation in nitro groups, corroborated by MD .

- Binding energy : TATB/F2311 polymer composites show enhanced stability due to hydrogen bonding between amino groups and fluoropolymers .

Q. How do ionic liquids (ILs) influence TATB crystallization, and what mechanisms drive purity improvements?

Methodological Answer: ILs like 1-ethyl-3-methylimidazolium acetate act as green solvents, reducing TATB’s solubility hysteresis and promoting larger crystal domains. Mechanisms include:

- Solvent polarity : ILs disrupt π-π stacking in TATB, enabling slower, more ordered crystallization .

- Hydrogen bonding : Acetate anions in ILs stabilize amino groups, minimizing defect formation .

- Purity : Recrystallization in ILs reduces nitroso impurities by 90% compared to traditional DMSO methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.